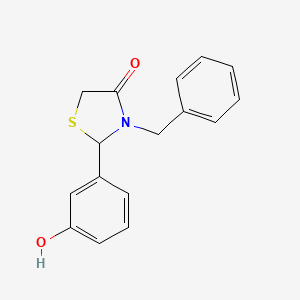

3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one

描述

3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a benzyl group at position 3 and a 3-hydroxyphenyl substituent at position 2 of the heterocyclic ring. Thiazolidinones are a class of nitrogen-sulfur heterocycles with diverse pharmacological applications, including antimicrobial, antiviral, and kinase-inhibitory activities .

属性

IUPAC Name |

3-benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c18-14-8-4-7-13(9-14)16-17(15(19)11-20-16)10-12-5-2-1-3-6-12/h1-9,16,18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQCYQIXDAZQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC(=CC=C2)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666071 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3-hydroxybenzaldehyde with benzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Anti-Melanogenic Activity

One of the most significant applications of 3-benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one is its role as a potential anti-melanogenic agent. Recent studies have demonstrated that certain analogs of this compound exhibit strong inhibitory effects on tyrosinase, an enzyme critical in melanin production.

- Mechanism of Action : The compound acts as a competitive inhibitor of mushroom tyrosinase, with some analogs showing IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor. For example, one analog demonstrated an IC50 value of 90 nM, which is 214 times lower than that of kojic acid (IC50 = 19.22 μM) .

- Cellular Studies : In vitro studies using B16F10 melanoma cells revealed that these analogs not only inhibit melanin production but also exhibit low cytotoxicity towards both melanoma and normal epidermal cells (HaCaT) .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies. The compound shows a significant ability to scavenge reactive oxygen species (ROS), contributing to its anti-melanogenic effect.

- Scavenging Activity : It has been observed to effectively scavenge radicals such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical and the 2,2-diphenyl-1-picrylhydrazyl radical . This property is crucial for preventing oxidative stress-related skin damage and may have implications for cosmetic formulations aimed at skin health.

Anticancer Activity

The anticancer potential of thiazolidinone derivatives, including this compound, has been explored extensively.

- In Vitro Studies : Various derivatives have shown promising results against different cancer cell lines. For instance, compounds derived from thiazolidinone scaffolds exhibited significant cytotoxicity against leukemia cell lines (MOLT-4) and central nervous system cancer cell lines (SF-295), with inhibition values reaching up to 84.19% .

- Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Detailed studies are ongoing to elucidate the specific pathways involved in their anticancer effects .

Comparative Data Table

作用机制

The mechanism of action of 3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound can form hydrogen bonds with key amino acid residues in the active sites of target proteins.

相似化合物的比较

Structural Features

Key structural variations among thiazolidinone derivatives include substitutions at positions 2, 3, and 5, as well as modifications to the sulfur atom (e.g., thioxo or sulfanylidene groups).

*Inferred from analogs: Fluorophenyl and sulfanylidene analogs exhibit planar or envelope conformations depending on crystal packing .

生物活性

3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial and Antifungal Properties : It has shown potential in inhibiting the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, which are critical in the inflammatory process, suggesting its use in treating inflammatory diseases.

- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells, positioning it as a potential anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Cyclooxygenase Enzymes : This action contributes to its anti-inflammatory properties.

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through various signaling pathways, enhancing its anticancer potential .

Molecular Docking Studies

Molecular docking studies have revealed that this compound can form hydrogen bonds with crucial amino acid residues in the active sites of target proteins. This interaction is essential for its biological efficacy.

Research Findings and Case Studies

Recent studies have highlighted the compound's effectiveness across various biological assays:

Specific Case Study: Anticancer Activity

In one notable study, derivatives of thiazolidin-4-one were synthesized and evaluated for their anticancer properties. The compound demonstrated substantial activity against leukemia (MOLT-4) and CNS cancer cell lines (SF-295), indicating its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the substituents on the thiazolidinone ring significantly influence biological activity. For instance:

常见问题

Q. What are the optimal synthetic conditions for 3-Benzyl-2-(3-hydroxyphenyl)-1,3-thiazolidin-4-one?

The compound can be synthesized via microwave-assisted methods. A typical protocol involves reacting benzyl azide (1.0 mmol) with furfuraldehyde (1.0 mmol) and triphenylphosphine (1.1 mmol) under microwave irradiation at 150 °C for 10 minutes, followed by the addition of mercaptoacetic acid (1.1 mmol). Purification via column chromatography (petroleum ether/ethyl acetate, 94:6 v/v) yields the product in 94% purity. This method leverages accelerated reaction kinetics and reduced side-product formation compared to conventional heating .

Q. How is the structure of the compound confirmed post-synthesis?

Structural confirmation involves:

- X-ray crystallography to resolve the molecular geometry and intermolecular interactions (e.g., disordered furan rings and C–H⋯O hydrogen bonds) .

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the thiazolidin-4-one ring) .

- NMR spectroscopy (¹H/¹³C) to assign substituent-specific chemical environments, such as the 3-hydroxyphenyl group .

Q. What purification techniques are effective for isolating this compound?

Column chromatography on silica gel (petroleum ether/ethyl acetate gradient) is widely used. Crystallization from n-butanol or ethanol can further enhance purity, as demonstrated for related thiazolidin-4-one derivatives .

Advanced Questions

Q. How can ¹³C NMR chemical shifts be predicted for substituted thiazolidin-4-ones?

An empirical additivity equation (δXY = δH + (δX - δH) + (δY - δH)) is applied, where δH is the chemical shift of the unsubstituted parent compound, and δX/δY are substituent-specific shifts. For example, substituents on the phenyl rings at C-2 and N-3 positions influence shifts at C-2, C-4, and C-5 via electronic effects. Hammett σ values correlate with C-2 shifts (r = -0.86), indicating electron-withdrawing groups deshield this carbon .

Q. How to resolve discrepancies between experimental and predicted NMR data?

Discrepancies arise from:

Q. What methodologies assess bioactivity against bacterial targets?

Design bioactivity assays using:

- In vitro susceptibility testing (e.g., MIC determination) against Gram-positive/negative strains, referencing thiazolidin-4-one derivatives' known antibacterial profiles .

- Enzyme inhibition studies (e.g., MurB or HIV-RT inhibition) to probe mechanistic pathways .

- Docking simulations to predict binding modes in target active sites, guided by crystallographic data .

Q. How to analyze hydrogen-bonding networks in the crystal structure?

Use graph set analysis (e.g., Etter’s formalism) to classify hydrogen-bonding patterns (e.g., C–H⋯O chains parallel to the b-axis). Software like SHELXL (for refinement) and Mercury (for visualization) aid in identifying supramolecular motifs and quantifying bond geometries .

Q. How to model tautomerism in thiazolidin-4-one derivatives computationally?

Employ ab initio methods (e.g., MP2 or DFT) to calculate relative stabilities of tautomers (e.g., keto-enol equilibria). Compare computed IR spectra (e.g., carbonyl vs. hydroxyl stretches) with experimental data to validate dominant tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。